[(3-Bromo-4-fluorophenyl)methyl](pentyl)amine
Description
(3-Bromo-4-fluorophenyl)methylamine (CAS 1019511-90-0) is a brominated and fluorinated benzylamine derivative with the molecular formula C₁₂H₁₇BrFN and a molecular weight of 274.170 g/mol . Structurally, it consists of a phenyl ring substituted with bromine (3-position) and fluorine (4-position), linked to a pentylamine group via a methylene bridge. The compound has one H-bond donor and two H-bond acceptors, influencing its solubility and intermolecular interactions . Its IUPAC name is N-[(3-bromo-4-fluorophenyl)methyl]pentan-1-amine, and it is a primary amine with a linear pentyl chain.
Properties
Molecular Formula |
C12H17BrFN |
|---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H17BrFN/c1-2-3-4-7-15-9-10-5-6-12(14)11(13)8-10/h5-6,8,15H,2-4,7,9H2,1H3 |
InChI Key |
RPFYUMIFJCCCFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves a multi-step process:
Bromination and Fluorination: The starting material, benzene, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Formation of the Methyl Bridge: The brominated and fluorinated benzene derivative is then reacted with formaldehyde and a suitable amine to form the [(3-Bromo-4-fluorophenyl)methyl] intermediate.
Amine Substitution: The intermediate is then reacted with pentylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of (3-Bromo-4-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Fluorination: Using large reactors to introduce bromine and fluorine atoms.
Continuous Flow Synthesis: Employing continuous flow reactors for the formation of the methyl bridge and subsequent amine substitution to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce a wide range of aryl or alkyl-substituted products.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pentylamine group can interact with biological membranes, affecting the compound’s distribution and activity within the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
- (4-Bromo-3-fluorophenyl)methylamine (CAS 1247161-43-8)
- Bromine and fluorine positions are swapped (4-bromo-3-fluoro vs. 3-bromo-4-fluoro).
- Shorter alkyl chain (butyl vs. pentyl), reducing lipophilicity (logP ~0.4 lower).
Impact : Altered electronic effects on the aromatic ring (e.g., resonance stabilization) and reduced steric bulk .
(4-Bromo-3-fluorophenyl)methylamine (CAS 1247432-21-8)
- Branched butan-2-yl group vs. linear pentyl chain.
- Impact : Increased steric hindrance (A-value of branched butyl: ~1.8 vs. pentyl: 1.9) may reduce reactivity in nucleophilic reactions .
Alkyl Chain Isomers and Derivatives
- Key Differences:
- Branched pentan-2-yl group vs. linear pentyl chain.
(3-Bromo-4-fluorophenyl)methylamine (CAS 1039971-23-7)
- Highly branched alkyl chain (3-methylbutan-2-yl).
- Impact : Steric hindrance (A-value ~2.5) may hinder enzymatic interactions compared to linear pentyl .
Cyclic and Functionalized Analogs
- N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine
- Cyclopentyl group replaces pentyl chain.
- Reduced solubility in polar solvents due to non-planar structure .
- [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine (CAS 954253-23-7) Molecular Formula: C₁₁H₁₆BrFN₂ (MW: 291.16 g/mol) . Key Differences:
- Tertiary dimethylaminoethyl group vs. primary pentylamine.
- Impact : Enhanced basicity (pKa ~9.5 vs. ~10.5 for primary amines) and improved water solubility due to the polar tertiary amine .
Research Implications
- Steric Effects : Linear alkyl chains (e.g., pentyl) offer lower steric hindrance (A-value = 1.9) compared to branched analogs, favoring reactions like nucleophilic substitution .
Biological Activity
(3-Bromo-4-fluorophenyl)methylamine is an organic compound characterized by a phenyl ring with bromine and fluorine substituents, linked to a pentylamine group via a methyl bridge. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C12H16BrF
- Molecular Weight : 271.16 g/mol
- Structure : The compound features a bromo and fluoro substitution pattern on the phenyl ring, enhancing its lipophilicity and potential interaction with biological targets.
Synthesis
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves several key steps:
- Formation of the Phenyl Ring : Starting from appropriate precursors, the bromine and fluorine substituents are introduced.
- Linking to Pentylamine : The methyl bridge is formed to connect the phenyl group to the pentylamine moiety.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activity, particularly in pharmacological applications. The presence of halogen substituents may enhance the compound's affinity for various biological targets, influencing its pharmacological properties.
Pharmacological Applications
- Antidepressant Activity : Preliminary studies suggest that (3-Bromo-4-fluorophenyl)methylamine may interact with neurotransmitter systems, potentially exhibiting antidepressant effects similar to other arylalkylamines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating conditions like asthma or chronic obstructive pulmonary disease (COPD) due to its potential to increase intracellular cyclic AMP levels .
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents, suggesting that (3-Bromo-4-fluorophenyl)methylamine could possess similar activities.
Case Studies
- Study on Antidepressant Effects : A study investigated the effects of structurally related compounds on serotonin receptors, showing that certain substitutions can enhance receptor binding affinity and efficacy in vivo.
- Inflammation Model : In vitro assays demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines, indicating potential therapeutic uses in inflammatory diseases.
Interaction Studies
Interaction studies focus on the binding affinity of (3-Bromo-4-fluorophenyl)methylamine with various biological targets. These studies help elucidate the compound's pharmacodynamics and pharmacokinetics, providing insights into how it may affect cellular processes.
| Compound Name | Structure | Unique Features |
|---|---|---|
| [(3-Bromo-4-fluorophenyl)methyl]amine | Structure | Methyl substitution enhances lipophilicity |
| (4-Bromo-3-fluorophenyl)methylamine | Structure | Different substitution pattern affects reactivity |
| 4-[(5-Bromo-2-fluorophenyl)methyl]morpholine | Structure | Morpholine ring alters solubility characteristics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
